molecular formula C22H28N6O2S B2719217 3-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1013819-77-6

3-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B2719217
CAS No.: 1013819-77-6
M. Wt: 440.57
InChI Key: PUJPWIFGPANFRD-UHFFFAOYSA-N
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Description

3-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C22H28N6O2S and its molecular weight is 440.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

Some bioactive sulfonamide and amide derivatives of piperazine, incorporating imidazo[1,2-b]pyridazine moiety, have been synthesized and characterized for their potential antimicrobial activity against various bacterial strains. These compounds exhibit significant in vitro activity, highlighting their potential use in developing new antibacterial agents (Bhatt, Kant, & Singh, 2016).

Antimalarial and Antifungal Applications

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety aimed at antibacterial uses also extends to antimalarial and antifungal applications. These compounds, upon testing, showed high activities, demonstrating their broad-spectrum potential in addressing multiple infectious diseases (Azab, Youssef, & El-Bordany, 2013).

Anticancer Potential

Research into 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives revealed their antiproliferative effect against human cancer cell lines. Specific compounds within this series showed promising activity, indicating their potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Enzyme Inhibition for Drug Development

Sulfonamide derivatives of heterocyclic compounds are identified as promising candidates for inhibiting human carbonic anhydrases, crucial for various biochemical processes. This research provides a basis for developing substances with specific biological activity, potentially useful in treating diseases where enzyme inhibition is beneficial (Komshina et al., 2020).

Antibiofilm and Enzyme Inhibitor Applications

The synthesis of novel bis(pyrazole-benzofuran) hybrids with a piperazine linker has shown potent bacterial biofilm and MurB enzyme inhibitory activities. Such compounds exhibit significant antibacterial efficacy, offering new avenues for tackling bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).

Properties

IUPAC Name

3-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2S/c1-15-6-7-20(14-16(15)2)31(29,30)27-12-10-26(11-13-27)21-8-9-22(24-23-21)28-19(5)17(3)18(4)25-28/h6-9,14H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJPWIFGPANFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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